5-(2-Chloro-5-methoxyphenyl)-2-methylphenol
Description
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methyl group and a hydroxyl group on another phenyl ring
Properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-14(9)16)12-8-11(17-2)5-6-13(12)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIWGCFVRHHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683930 | |
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-20-2 | |
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid and 2-methylphenol.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Procedure: The 2-chloro-5-methoxyphenylboronic acid is reacted with 2-methylphenol in the presence of the palladium catalyst and base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-methylphenol compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Methoxyphenyl-methylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Methylphenol
- 4-Chloro-2-methoxyphenol
Uniqueness
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups on a phenyl ring makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
